molecular formula C16H18ClNO2 B12864802 Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

Cat. No.: B12864802
M. Wt: 291.77 g/mol
InChI Key: BLABZWHCJOKQAD-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a biphenyl group attached to an aminopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is unique due to the presence of both the biphenyl and aminopropanoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1

InChI Key

BLABZWHCJOKQAD-XFULWGLBSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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